4-(Hydroxyimino)-3,6,6-trimethyl-5,6,7-trihydrobenzo[1,2-b]furan-2-carboxylic acid
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Overview
Description
4-(Hydroxyimino)-3,6,6-trimethyl-5,6,7-trihydrobenzo[1,2-b]furan-2-carboxylic acid is a complex organic compound belonging to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry
Preparation Methods
The synthesis of 4-(Hydroxyimino)-3,6,6-trimethyl-5,6,7-trihydrobenzo[1,2-b]furan-2-carboxylic acid involves several steps. One common method includes the radical bromination of a methyl group followed by conversion into a phosphonate intermediate. This intermediate is then reacted with a benzaldehyde derivative in the presence of sodium hydride in tetrahydrofuran (THF), followed by desilylation to yield the final compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
4-(Hydroxyimino)-3,6,6-trimethyl-5,6,7-trihydrobenzo[1,2-b]furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the hydroxyimino group. Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Hydroxyimino)-3,6,6-trimethyl-5,6,7-trihydrobenzo[1,2-b]furan-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studying antimicrobial and antifungal properties.
Medicine: Its potential therapeutic effects are being explored for developing new drugs.
Mechanism of Action
The mechanism of action of 4-(Hydroxyimino)-3,6,6-trimethyl-5,6,7-trihydrobenzo[1,2-b]furan-2-carboxylic acid involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, affecting their function. The compound may also interact with enzymes, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 4-(Hydroxyimino)-3,6,6-trimethyl-5,6,7-trihydrobenzo[1,2-b]furan-2-carboxylic acid include other furan derivatives such as 2-furoic acid and benzofuran. These compounds share the furan ring structure but differ in their substituents and biological activities.
Properties
Molecular Formula |
C12H15NO4 |
---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
(4Z)-4-hydroxyimino-3,6,6-trimethyl-5,7-dihydro-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C12H15NO4/c1-6-9-7(13-16)4-12(2,3)5-8(9)17-10(6)11(14)15/h16H,4-5H2,1-3H3,(H,14,15)/b13-7- |
InChI Key |
PAZUVWJISNOXFV-QPEQYQDCSA-N |
Isomeric SMILES |
CC1=C(OC2=C1/C(=N\O)/CC(C2)(C)C)C(=O)O |
Canonical SMILES |
CC1=C(OC2=C1C(=NO)CC(C2)(C)C)C(=O)O |
Origin of Product |
United States |
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